(S)-3-(Bromomethyl)-1-methylpiperidine hydrobromide
Description
(S)-3-(Bromomethyl)-1-methylpiperidine hydrobromide is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its bromomethyl group attached to a piperidine ring, which is further methylated. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Properties
IUPAC Name |
(3S)-3-(bromomethyl)-1-methylpiperidine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHCVBOOBNKDEH-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Bromomethyl)-1-methylpiperidine hydrobromide typically involves the bromination of 1-methylpiperidine. The process begins with the protection of the nitrogen atom in 1-methylpiperidine, followed by the selective bromination at the 3-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The hydrobromide salt is typically formed by reacting the free base with hydrobromic acid, followed by crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Bromomethyl)-1-methylpiperidine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions that form new carbon-nitrogen or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, often using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Products include alcohols and ketones.
Reduction: Products include alkanes and reduced amines.
Scientific Research Applications
(S)-3-(Bromomethyl)-1-methylpiperidine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs, including those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-3-(Bromomethyl)-1-methylpiperidine hydrobromide involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The bromomethyl group acts as an electrophile, attracting nucleophiles and facilitating substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-(Bromomethyl)oxolane
- (1s,3s)-1-Bromo-3-(bromomethyl)adamantane
Uniqueness
(S)-3-(Bromomethyl)-1-methylpiperidine hydrobromide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile reagent in both research and industrial applications.
Biological Activity
(S)-3-(Bromomethyl)-1-methylpiperidine hydrobromide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H15Br2N
- CAS Number : 2244064-27-3
The biological activity of this compound primarily revolves around its interactions with various receptors and enzymes.
- Receptor Interactions : This compound has been studied for its affinity towards histamine receptors and sigma receptors. Research indicates that it may act as a dual ligand for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neurodegenerative diseases .
- Enzyme Inhibition : The compound’s structure allows it to interact with enzymes involved in neurotransmitter pathways, potentially influencing conditions such as neuropathic pain and anxiety disorders .
Analgesic Properties
Recent studies have highlighted the analgesic properties of this compound. In vivo experiments demonstrated its efficacy in models of nociceptive and neuropathic pain:
- Case Study : In a preclinical model, compound 12 (a close analogue) exhibited significant analgesic effects, suggesting that this compound may share similar properties .
Neuropharmacological Effects
The compound's interaction with sigma-1 receptors suggests potential applications in treating neurodegenerative diseases. Sigma-1 receptors are known to modulate neuroprotective pathways:
- Research Findings : Studies indicate that compounds targeting sigma-1 receptors can enhance cognitive function and provide neuroprotection against various stresses .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile:
| Compound | Receptor Affinity | Biological Activity | Notes |
|---|---|---|---|
| Compound 12 | High for H3 and σ1 | Analgesic | Dual acting |
| (S)-3-(Bromomethyl)-1-methylpiperidine | Moderate for H3 | Potential neuroprotective effects | Needs further exploration |
Preclinical Evaluations
Preclinical evaluations have been conducted to assess the efficacy and safety profile of this compound. These studies often involve:
- In Vitro Testing : Assessing cytotoxicity against various cancer cell lines.
- In Vivo Testing : Evaluating analgesic effects in animal models.
Q & A
Q. What are the standard synthetic routes for (S)-3-(Bromomethyl)-1-methylpiperidine hydrobromide, and how is the product characterized?
Methodological Answer: The synthesis typically involves bromination of a pre-functionalized piperidine derivative. For example, brominating agents like HBr or N-bromosuccinimide (NBS) can introduce the bromomethyl group at the 3-position of 1-methylpiperidine. Post-synthesis characterization employs:
- 1H/13C NMR : To confirm the substitution pattern and chirality (e.g., chemical shifts for bromomethyl protons at δ ~3.5–4.0 ppm and methyl groups at δ ~2.3–2.5 ppm) .
- IR Spectroscopy : To identify functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹) .
- Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]+ for C₇H₁₄Br₂N at m/z ~303–305) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
Methodological Answer: The compound is water-soluble due to its ionic hydrobromide salt and soluble in polar organic solvents (e.g., DMSO, methanol). This dual solubility allows:
- Aqueous-phase reactions : For nucleophilic substitutions (e.g., SN2 reactions with amines or thiols).
- Organic-phase applications : As a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Note : Solubility testing via gradient solvent addition is recommended to optimize reaction conditions .
Advanced Research Questions
Q. How does the stereochemistry at the 3-position influence reactivity in cross-coupling reactions?
Methodological Answer: The (S)-configuration affects steric and electronic interactions during catalysis. For example:
- Buchwald-Hartwig Amination : The chiral center may lead to enantioselective C-N bond formation. Use chiral ligands (e.g., BINAP) to control stereochemistry .
- Suzuki-Miyaura Coupling : Steric hindrance from the methyl group at position 1 can slow transmetallation; optimize with bulky phosphine ligands (e.g., SPhos) .
Validation : Compare reaction yields and enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD) .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. To address:
- Purity Assessment : Use HPLC (≥95% purity threshold) or elemental analysis (C, H, N within ±0.4% of theoretical values) .
- Polymorphism Screening : Perform X-ray crystallography or differential scanning calorimetry (DSC) to identify crystalline forms .
Example : A reported mp range of 199–202°C for a similar bromopiperidine derivative highlights the need for rigorous drying to remove hydroscopic HBr .
Q. What strategies mitigate racemization during synthetic modifications of the bromomethyl group?
Methodological Answer: Racemization risks arise under acidic/basic conditions or high temperatures. Mitigation strategies include:
Q. How does this compound compare to structurally similar brominated piperidines in biological interaction studies?
Methodological Answer: Key comparisons include:
Methodology : Use radioligand binding assays or surface plasmon resonance (SPR) to quantify interactions .
Q. What computational methods predict the regioselectivity of bromomethyl group reactions?
Methodological Answer:
- DFT Calculations : Model transition states to predict SN2 vs. E2 pathways (e.g., Gibbs free energy barriers) .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., bromine's partial positive charge) .
Case Study : MEP analysis of (S)-3-(Bromomethyl)-1-MePiperidine HBr shows higher electrophilicity at Br compared to similar 4-substituted analogs, favoring nucleophilic attack .
Q. How is this compound utilized in the synthesis of chiral ligands or catalysts?
Methodological Answer:
- Ligand Design : The bromomethyl group is substituted with phosphine or amine groups to create chiral ligands (e.g., for asymmetric hydrogenation) .
- Catalyst Immobilization : React with silica-supported thiols to create heterogeneous catalysts .
Example : A 2023 study used this compound to synthesize a chiral Pd catalyst achieving 92% ee in allylic alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
